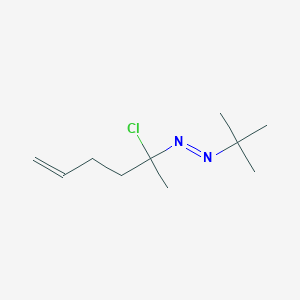
(E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a tert-butyl group and a chlorohexenyl group attached to the diazene moiety. The (E)-configuration indicates the spatial arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene can be achieved through various organic reactions. One common method involves the reaction of tert-butylhydrazine with 2-chlorohex-5-en-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The reaction mixture is heated under reflux to facilitate the formation of the diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the diazene moiety into hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation may yield compounds like tert-butyl-2-(2-chlorohex-5-en-2-yl)diazene oxide.
Reduction: Reduction can produce tert-butyl-2-(2-chlorohex-5-en-2-yl)hydrazine.
Substitution: Substitution reactions can result in derivatives such as tert-butyl-2-(2-methoxyhex-5-en-2-yl)diazene.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene moiety can participate in redox reactions, influencing cellular processes. The tert-butyl and chlorohexenyl groups may modulate the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)hydrazine: A reduced form of the diazene compound.
(E)-1-tert-Butyl-2-(2-methoxyhex-5-en-2-yl)diazene: A substitution derivative with a methoxy group.
(E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene oxide: An oxidized form of the diazene compound.
Uniqueness
This compound is unique due to its specific combination of functional groups and spatial arrangement. The presence of both a tert-butyl group and a chlorohexenyl group imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62204-34-6 |
|---|---|
Molecular Formula |
C10H19ClN2 |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
tert-butyl(2-chlorohex-5-en-2-yl)diazene |
InChI |
InChI=1S/C10H19ClN2/c1-6-7-8-10(5,11)13-12-9(2,3)4/h6H,1,7-8H2,2-5H3 |
InChI Key |
DDAIMTKKMUFDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC(C)(CCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


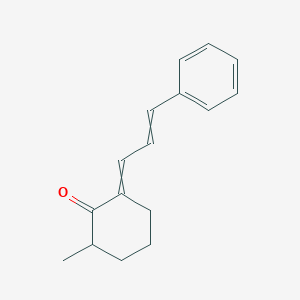
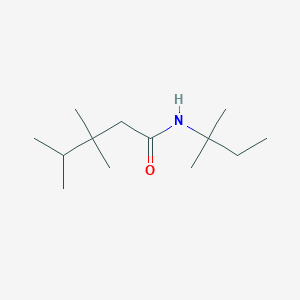

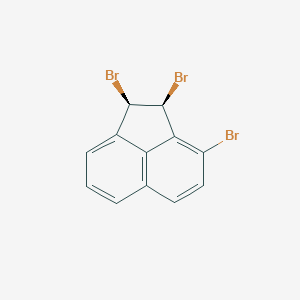
![2,5-Bis[(2-butoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14539260.png)
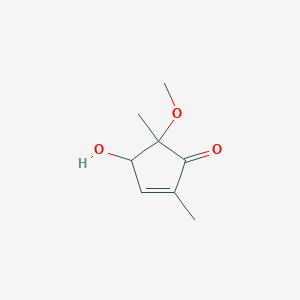
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-(3-methoxyphenyl)morpholin-2-one](/img/structure/B14539273.png)
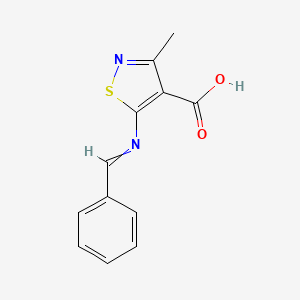
![Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, iodide](/img/structure/B14539294.png)
![2-[2-(5-Ethyl-1-methylpiperidin-2-yl)ethyl]aniline;hydrochloride](/img/structure/B14539299.png)
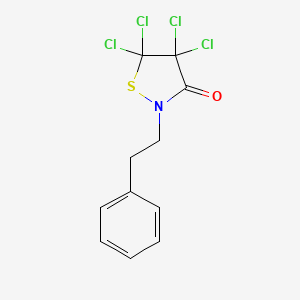
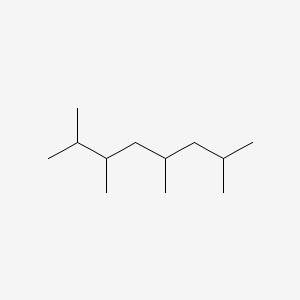
![7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14539308.png)
![N,2-Dimethyl-N-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}propanamide](/img/structure/B14539311.png)
